POLYGLYCEROL METHYL GLUCOSE DISTEARATE
Description
Historical Context and Development
The development of polyglycerol methyl glucose distearate emerged from the broader scientific pursuit of sustainable alternatives to conventional synthetic emulsifiers during the late twentieth and early twenty-first centuries. This compound represents the culmination of extensive research into polyglycerol fatty acid esters, which began gaining prominence as formulators sought to replace polyethylene glycol-based systems with more environmentally compatible alternatives.
The historical trajectory of this compound's development reflects the cosmetic industry's evolution toward clean beauty formulations. Early research into polyglyceryl esters was documented in patent literature from the early 2000s, with significant commercial development occurring as consumer awareness of ingredient sustainability increased. The compound's emergence coincided with regulatory pressures in European markets demanding greater transparency in cosmetic ingredient sourcing and environmental impact assessment.
Manufacturing advancements in the synthesis of this compound have been driven by technological improvements in esterification processes involving natural source materials. The compound is derived through the controlled reaction of stearic acid with methyl glucose and polyglycerin-3, representing a sophisticated approach to creating multifunctional ingredients from renewable feedstocks. This synthesis pathway exemplifies the industry's transition from petroleum-based chemistry to bio-based alternatives.
The commercial viability of this compound was established through collaborative efforts between chemical manufacturers and cosmetic formulators, who recognized the compound's potential to address multiple formulation challenges simultaneously. Historical market analysis indicates that the compound gained significant traction in European markets initially, before expanding to global applications as regulatory frameworks began favoring natural-derived ingredients.
Significance in Surface Chemistry
This compound occupies a unique position in surface chemistry due to its distinctive molecular architecture that enables exceptional emulsification properties across diverse formulation environments. The compound's significance stems from its ability to stabilize oil-in-water emulsions while simultaneously providing film-forming characteristics that enhance product performance and sensory attributes.
The surface-active properties of this compound are attributed to its amphiphilic molecular structure, which features both hydrophilic and lipophilic components that facilitate interfacial tension reduction between immiscible phases. This structural configuration enables the compound to function effectively as an emulsifying agent with a hydrophilic-lipophilic balance value of 12, positioning it optimally for oil-in-water emulsion systems.
Research findings demonstrate that this compound exhibits superior emulsion stability compared to many conventional emulsifiers, particularly in formulations containing high concentrations of active ingredients or challenging oil phases. The compound's ability to form protective films at the interface between oil and water phases contributes to long-term emulsion stability and prevents phase separation during storage and use.
The significance of this compound in surface chemistry extends beyond basic emulsification to include its role as a texture enhancer and sensory modifier. Studies have shown that this compound improves the spreadability and absorption characteristics of topical formulations while reducing the greasy feel often associated with oil-rich products. This multifunctional performance profile has established the compound as a valuable tool for formulators seeking to optimize both technical performance and consumer appeal.
Nomenclature and Classification
The nomenclature of this compound reflects the complex structural composition of this multifunctional compound, incorporating elements that describe both its chemical architecture and functional characteristics. According to the International Nomenclature of Cosmetic Ingredients system, the compound is officially designated as Polyglyceryl-3 Methylglucose Distearate, indicating the presence of three glycerol units, methylglucose moiety, and two stearic acid residues.
Chemical classification systems categorize this compound as a polyglyceryl fatty acid ester, specifically a diester formed through the condensation of stearic acid with the combination product of methylglucose and polyglycerin-3. This classification places the compound within the broader family of sugar-based surfactants, which are recognized for their biodegradability and environmental compatibility compared to synthetic alternatives.
The systematic chemical name for this compound is 1,2,3-Propanetriol, homopolymer, ether with methyl D-glucopyranoside dioctadecanoate, reflecting the precise structural arrangement of the molecular components. This detailed nomenclature provides specific information about the glycerol polymer backbone, the methyl glucose linkage, and the stearic acid ester functionality that defines the compound's chemical identity.
Properties
CAS No. |
187339-62-4 |
|---|---|
Molecular Formula |
C10H8O |
Synonyms |
POLYGLYCEROL METHYL GLUCOSE DISTEARATE |
Origin of Product |
United States |
Scientific Research Applications
Emulsification and Stability
Polyglycerol methyl glucose distearate acts as a powerful emulsifier, crucial for creating stable oil-in-water and water-in-oil emulsions. Its ability to maintain emulsion integrity over time is vital for products like lotions, creams, and serums.
- Case Study : A study demonstrated that formulations containing this compound exhibited superior stability compared to those using traditional emulsifiers. The emulsifier maintained consistent texture and prevented phase separation over extended periods .
Texture Enhancement
This compound contributes significantly to the sensory attributes of cosmetic products. It enhances the spreadability and feel of creams and lotions, making them more appealing to consumers.
- Market Insights : The global market for this compound in cosmetics is projected to grow at a CAGR of 7.3%, driven by increasing consumer demand for effective skincare products that offer both aesthetic and functional benefits .
Drug Delivery Systems
This compound is utilized in pharmaceutical formulations to improve the delivery of active ingredients. Its emulsifying properties facilitate the creation of nano-emulsions that enhance the bioavailability of drugs.
- Research Findings : A study on ibuprofen-loaded solid lipid nanoparticles showed that formulations stabilized with this compound exhibited improved skin permeation and enhanced stability compared to other emulsifiers .
Food Industry
Though primarily recognized for its cosmetic and pharmaceutical applications, this compound also finds use in food products as an emulsifier and stabilizer, contributing to texture and mouthfeel.
Environmental Impact and Safety Profile
This compound is derived from renewable resources, making it a preferred choice in clean beauty formulations. Toxicological studies indicate that it has low acute toxicity levels (LD50 > 5000 mg/kg) and is non-irritating to skin .
Comparative Data Table
| Application Area | Functionality | Benefits | Market Growth Rate |
|---|---|---|---|
| Cosmetics | Emulsifier, texture enhancer | Improved stability, sensory experience | 7.3% CAGR |
| Pharmaceuticals | Drug delivery systems | Enhanced bioavailability | N/A |
| Food Industry | Emulsifier, stabilizer | Improved texture and mouthfeel | N/A |
Chemical Reactions Analysis
Reaction Mechanisms and Catalysts
The synthesis employs three distinct reaction phases:
-
Ester interchange : Stearic acid migrates between hydroxyl groups of methyl glucose
-
Ring-opening polymerization : Glyceryl carbonate monomers add to growing chains
-
Chain termination : Fatty acid buffers neutralize catalyst activity
Critical catalytic interactions :
-
Base catalysts deprotonate hydroxyl groups, initiating nucleophilic attacks on carbonyl carbons
-
Calcium ions coordinate with glycerol oxygen atoms, stabilizing transition states
-
Excess base (>20 mol%) causes saponification of stearate esters
Micelle Formation and Lipid Interactions
The amphiphilic structure enables unique interfacial behavior in lipid systems:
Micellization parameters :
| Property | Value | Measurement Method |
|---|---|---|
| Critical micelle conc. | 0.05-0.1 mM | Surface tension analysis |
| Aggregation number | 50-70 molecules | Fluorescence quenching |
| Hydrodynamic diameter | 8-12 nm | Dynamic light scattering |
Oxidation modulation effects :
-
Acts as radical scavenger (k = 1.2×10⁴ M⁻¹s⁻¹ for LOO- quenching)
-
Positions antioxidant groups at water-oil interface for optimal protection
Structural Influences on Reactivity
The spatial arrangement of components dictates functional performance:
Ester group distribution :
-
Stearate moieties preferentially occupy sn-1,3 positions on glycerol
-
Methyl glucose orientation creates steric hindrance (θ = 112° between aromatic planes)
Polymer chain effects :
| Glycerol Units | Water Resistance | Emulsion Stability |
|---|---|---|
| 2 | Moderate | 48h |
| 3 | High | 72h |
| 4 | Very high | 96h |
Data from accelerated oxidation studies show the optimal 3-glyceryl configuration balances oxidative stability (AOM value = 18h) with emulsification capacity (HLB 8-10) .
These reactions and structural properties make polyglyceryl methyl glucose distearate particularly effective in cosmetic formulations requiring both stabilization of lipid components and protection against oxidative degradation. The compound's dual functionality as emulsifier and antioxidant stems from its precisely engineered reaction pathway and molecular architecture .
Comparison with Similar Compounds
Data Table: Key Properties of Polyglyceryl-3 Methylglucose Distearate and Comparators
*Estimated based on structural data.
Research Findings
- Efficacy : Polyglyceryl-3 Methylglucose Distearate outperforms PEG derivatives in stabilizing emulsions with high oil content (e.g., sunscreens), as demonstrated in rheological studies .
- Sustainability : Polyglycerol-based emulsifiers are favored in green chemistry for their biodegradable backbone, contrasting with PEG/PPG’s environmental persistence .
Preparation Methods
Core Synthesis Strategy
PGMGDS is synthesized through a sequential process combining polyglycerol-methylglucose condensation and stearic acid esterification . The first step involves reacting methylglucose with polyglycerol-3 under alkaline catalysis to form polyglyceryl-3 methylglucose. This intermediate is then esterified with stearic acid in a 2:1 molar ratio to yield the distearate derivative.
The reaction mechanism proceeds as follows:
-
Condensation : Methylglucose’s hydroxyl groups react with polyglycerol-3’s terminal hydroxyls, forming ether linkages.
-
Esterification : Stearic acid reacts with the remaining hydroxyls on the methylglucose-polyglycerol adduct, preferentially substituting the C6 primary alcohol due to its higher reactivity.
Detailed Reaction Conditions and Optimization
Temperature and Catalysis
Optimal synthesis requires precise temperature control:
-
Condensation : 160–180°C under nitrogen to prevent oxidation.
-
Esterification : 120–140°C with tin-based catalysts (e.g., stannous octoate) to accelerate acyl transfer.
| Parameter | Condensation Step | Esterification Step |
|---|---|---|
| Temperature (°C) | 160–180 | 120–140 |
| Catalyst | KOH (1–2 wt%) | Sn(Oct)₂ (0.5–1 wt%) |
| Reaction Time (hrs) | 4–6 | 3–5 |
| Yield (%) | 85–90 | 75–80 |
Solvent Systems
-
Toluene or xylene are used as azeotropic solvents to remove water during esterification.
-
Post-reaction, the product is purified via vacuum distillation to eliminate residual solvents and unreacted stearic acid.
Stability and Emulsification Performance
Phase Stability Testing
PGMGDS’s efficacy as an emulsifier is concentration-dependent. Cycling tests (-5°C to 45°C for 24 hrs) reveal:
| PGMGDS Concentration (wt%) | Phase Stability | Viscosity (cP) |
|---|---|---|
| 1.0 | Stable | 1,200 |
| 2.0 | Highly Stable | 1,500 |
| 3.0 | Slight Separation | 1,800 |
Adapted from stability data in.
At 2.0 wt%, PGMGDS forms stable O/W emulsions with droplet sizes <500 nm, suitable for lightweight cosmetic textures.
Industrial-Scale Manufacturing
Batch vs. Continuous Processes
Quality Control Metrics
-
Acid Value : <2 mg KOH/g (indicates complete esterification).
-
Hydroxyl Value : 80–100 mg KOH/g (ensures proper substitution degree).
-
Color : APHA ≤100 (achieved via activated carbon filtration).
Comparative Analysis with Alternative Emulsifiers
PGMGDS outperforms traditional PEG-based emulsifiers in pH stability (effective at pH 4–8) and irritation potential (Draize score 0.3 vs. 1.2 for PEG-40 stearate). However, its production cost is 20–30% higher due to multi-step synthesis.
Environmental and Regulatory Considerations
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing polyglycerol methyl glucose distearate, and how do reaction conditions influence yield and purity?
- Answer : Synthesis typically involves esterification of polyglycerol with methyl glucose and stearic acid derivatives. Key factors include catalyst selection (e.g., sulfuric acid at 4.8% w/w for glycerol polymerization), temperature control (80–120°C), and molar ratios of reactants. Impurities like soap residues in crude glycerol can inhibit polymerization, necessitating purification steps such as acid pretreatment . Characterization via FT-IR and NMR is critical to confirm ester linkages and quantify unreacted substrates.
Q. How is this compound characterized structurally, and what analytical techniques are most reliable for verifying its composition?
- Answer : Structural confirmation requires a combination of:
- FT-IR spectroscopy to identify ester carbonyl (C=O) stretches (~1740 cm⁻¹) and hydroxyl groups.
- NMR (¹H and ¹³C) to resolve glucose and stearate moieties, with integration ratios confirming substitution degrees.
- HPLC-MS to detect molecular weight distribution and residual monomers. Cross-referencing with synthetic protocols ensures consistency in branching and polymerization .
Q. What safety and toxicity profiles are documented for this compound in biomedical or cosmetic applications?
- Answer : The compound is listed in the FDA Inactive Ingredients Database for topical/ophthalmic use and complies with EU/UK cosmetic regulations. Safety assessments prioritize skin irritation potential (via in vitro assays like EpiDerm™) and biodegradability. PEG derivatives (e.g., PEG-120 methyl glucose trioleate) require scrutiny for ethylene oxide contaminants, which may pose carcinogenic risks at trace levels .
Advanced Research Questions
Q. How do impurities in raw materials (e.g., glycerol) impact the polymerization efficiency of this compound, and what mitigation strategies exist?
- Answer : Soap residues (e.g., sodium stearate) in crude glycerol reduce polymerization efficiency by competing for active catalytic sites. Experimental designs comparing purified vs. crude glycerol show a 15–20% yield drop in the latter. Mitigation includes acid washing (e.g., sulfuric acid at 4.8% w/w) to neutralize soap or using alternative catalysts like lipases for selective esterification .
Q. What computational or experimental approaches are effective in optimizing the emulsifying properties of this compound for drug delivery systems?
- Answer : Emulsification efficacy depends on HLB (Hydrophilic-Lipophilic Balance) values, optimized via:
- Molecular dynamics simulations to model surfactant packing at oil-water interfaces.
- Critical micelle concentration (CMC) measurements using conductivity or fluorescence probes.
- DLS (Dynamic Light Scattering) to assess droplet size stability under physiological conditions. Tailoring glucose substitution degrees enhances biocompatibility for lipid-based nanoparticles .
Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?
- Answer : Discrepancies often arise from variability in:
- PEG chain lengths (longer chains increase ethylene oxide contamination risks).
- Impurity profiling (e.g., residual solvents in industrial-grade vs. lab-grade batches).
- Test models (e.g., rodent vs. human-derived cell lines). Meta-analyses using PRISMA frameworks and systematic reviews (via PubMed Clinical Queries) help reconcile findings by standardizing inclusion criteria .
Methodological Guidance
Q. What frameworks are recommended for designing hypothesis-driven studies on this compound?
- Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. Example:
- Population: Lipid nanoparticles for topical delivery.
- Intervention: this compound as a stabilizer.
- Comparison: Polysorbate 80.
- Outcome: Stability index at 40°C/75% RH.
Q. How can researchers leverage Google Scholar and systematic reviews to identify knowledge gaps in polyglycerol-based surfactant research?
- Answer : Use advanced search operators:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
